N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide
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Overview
Description
N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide typically involves the reaction of 2-amino-1,3-thiazole with N,N-dimethylacetamide under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can interfere with cellular signaling pathways, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide is unique due to its specific substitution pattern and the presence of the N,N-dimethylacetamide group. This structural feature may contribute to its distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
CAS No. |
1341711-91-8 |
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Molecular Formula |
C9H15N3OS |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
N,N-dimethyl-2-[1-(1,3-thiazol-2-yl)ethylamino]acetamide |
InChI |
InChI=1S/C9H15N3OS/c1-7(9-10-4-5-14-9)11-6-8(13)12(2)3/h4-5,7,11H,6H2,1-3H3 |
InChI Key |
HZUGIUGOPTYSCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NCC(=O)N(C)C |
Origin of Product |
United States |
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